2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound characterized by its fluorinated aromatic ring and a diazepane ring with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2,4-difluorophenyl moiety. This can be achieved through the reaction of 2,4-difluorobenzonitrile with appropriate reagents to introduce the necessary functional groups. The diazepane ring is then constructed through a series of reactions involving the formation of an intermediate amine, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorinated aromatic ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: : The sulfonyl group can be reduced to a sulfide, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions tailored to the specific substituent being introduced.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of sulfides.
Substitution: : Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorinated aromatic ring and the diazepane ring play crucial roles in its interaction with these targets, influencing its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the fluorinated aromatic ring and the sulfonyl group on the diazepane ring. Similar compounds may lack one or both of these features, leading to differences in their chemical reactivity and biological activity. Examples of similar compounds include:
2-(2,4-difluorophenyl)pyridine: : Lacks the diazepane ring.
1-(4-(methylsulfonyl)-1,4-diazepan-1-yl)ethanone: : Lacks the fluorinated aromatic ring.
These differences highlight the uniqueness of 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone and its potential for diverse applications.
Biological Activity
The compound 2-(2,4-difluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Functional Groups: The presence of a diazepane ring, sulfonamide, and difluorophenyl moiety contributes to its unique biological profile.
- Molecular Weight: Approximately 373.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Enzyme Inhibition: The sulfonamide group is known to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
- Receptor Binding: The difluorophenyl moiety enhances binding affinity to specific receptors due to hydrophobic interactions and halogen bonding.
- Neuroprotective Effects: Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neuroinflammatory responses.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Anti-inflammatory Activity
In vitro studies have shown that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions.
Neuroprotective Properties
A study investigating the effects of related pyrazole derivatives indicated that compounds with similar structures could protect dopaminergic neurons from neurotoxicity induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The proposed mechanism involves inhibition of microglial activation and modulation of NF-kB signaling pathways .
Case Studies
Case Study 1: Neuroinflammation in Parkinson's Disease
A related compound demonstrated significant neuroprotective effects in a model of Parkinson's disease by attenuating microglial activation and reducing nitric oxide production. The findings indicate that similar compounds may offer therapeutic benefits in neurodegenerative diseases .
Case Study 2: Cytokine Inhibition
In a comparative study, analogs of the compound exhibited up to 85% inhibition of TNF-α production at specific concentrations, highlighting their potential as anti-inflammatory agents .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-21-12-15(11-20-21)27(25,26)23-6-2-5-22(7-8-23)17(24)9-13-3-4-14(18)10-16(13)19/h3-4,10-12H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWKWIIDMXSNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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